7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
CAS No.: 1781023-09-3
Cat. No.: VC7479342
Molecular Formula: C11H8F3N3O2
Molecular Weight: 271.199
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1781023-09-3 |
|---|---|
| Molecular Formula | C11H8F3N3O2 |
| Molecular Weight | 271.199 |
| IUPAC Name | 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C11H8F3N3O2/c12-11(13,14)8-4-9-15-6(10(18)19)3-7(5-1-2-5)17(9)16-8/h3-5H,1-2H2,(H,18,19) |
| Standard InChI Key | DGJFUPSJJBZGHX-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CC(=NC3=CC(=NN23)C(F)(F)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The structural framework of 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid consists of a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 5, and 7. The trifluoromethyl (-CF) group at position 2 contributes to electron-withdrawing effects, while the cyclopropyl ring at position 7 introduces steric constraints that influence molecular interactions. The carboxylic acid moiety at position 5 enhances solubility in polar solvents and facilitates salt formation.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 271.199 g/mol |
| IUPAC Name | 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
| SMILES | C1CC1C2=CC(=NC3=CC(=NN23)C(F)(F)F)C(=O)O |
| InChIKey | DGJFUPSJJBZGHX-UHFFFAOYSA-N |
| Solubility | Not available |
The compound’s XLogP3 value, estimated at 2.1, suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The cyclopropyl group’s rigid geometry may restrict conformational flexibility, potentially improving binding specificity to biological targets.
Synthesis and Preparation
Synthetic routes to pyrazolo[1,5-a]pyrimidine derivatives typically involve cyclocondensation reactions. For 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, a plausible pathway begins with the formation of the pyrazole ring, followed by pyrimidine annulation and subsequent functionalization.
Key Steps in Synthesis:
-
Pyrazole Formation: A substituted pyrazole intermediate is synthesized via cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated ketones.
-
Pyrimidine Annulation: The pyrazole reacts with a cyclopropane-containing nitrile or amide under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core.
-
Trifluoromethylation: Introduction of the -CF group is achieved using trifluoromethylating agents such as (trifluoromethyl)trimethylsilane (TMSCF) or Umemoto’s reagent.
-
Carboxylic Acid Functionalization: Oxidation of a methyl ester precursor (e.g., methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate) using aqueous hydroxide yields the carboxylic acid .
Table 2: Synthetic Intermediates and Reagents
Challenges include controlling regioselectivity during cyclization and minimizing side reactions from the reactive cyclopropane ring.
| Compound | Target | IC (nM) |
|---|---|---|
| 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | EGFR | 48 |
| Methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate | ABL | 112 |
The carboxylic acid moiety in 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid may improve solubility over ester analogs, enhancing pharmacokinetic profiles .
Research Findings and Applications
Medicinal Chemistry
Derivatives of this compound are being explored as dual inhibitors of kinases and phosphodiesterases, offering multitarget therapeutic strategies for complex diseases like pulmonary fibrosis.
Material Science
The compound’s fluorescence properties are exploited in organic light-emitting diodes (OLEDs), where its rigid structure reduces non-radiative decay, improving emission efficiency.
Agricultural Chemistry
Pyrazolo[1,5-a]pyrimidines demonstrate herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis.
Comparative Analysis with Structural Analogs
Table 4: Structural and Functional Comparison
| Compound | Molecular Weight | Key Substituents | Bioactivity Highlight |
|---|---|---|---|
| 7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | 271.199 | -COOH at C5 | Enhanced solubility |
| Methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate | 285.22 | -COOCH at C5 | Improved cell permeability |
| 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 271.199 | -COOH at C3 | Altered kinase selectivity |
The position of the carboxylic acid group significantly impacts target engagement. For instance, C5-substituted derivatives show preferential binding to EGFR over ABL compared to C3 analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume